3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride
Overview
Description
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₆Cl₂N₂O₂. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and industrial processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, pyridine-2-carbaldehyde, and methyl iodide are commonly used as starting materials.
Reaction Steps:
Formation of Schiff Base: Pyridine-2-carbaldehyde is reacted with piperazine to form a Schiff base.
Methylation: The Schiff base is then methylated using methyl iodide to introduce the methyl group.
Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is typically carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure complete reaction and product formation.
Purification: The product is purified using crystallization techniques to obtain the pure dihydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on biological systems.
Medicine: It is explored for its potential therapeutic properties in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. The exact mechanism of action depends on the specific application and biological system. It may involve binding to receptors, enzymes, or other proteins, leading to downstream effects in cellular processes.
Comparison with Similar Compounds
Piperazine derivatives
Pyridine derivatives
Other piperazine-based compounds
Uniqueness: 3-Methyl-1-(pyridin-2-ylmethyl)piperazine dihydrochloride is unique due to its specific structural features, including the presence of the methyl group and the pyridin-2-ylmethyl moiety. These features contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-10-8-14(7-6-12-10)9-11-4-2-3-5-13-11;;/h2-5,10,12H,6-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCXSYLKHRVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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